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Compound of Interest

Compound Name: 4-Ethyl-2-octanol

Cat. No.: B009671 Get Quote

Spectroscopic Data of 4-Ethyl-2-octanol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-
2-octanol, a secondary alcohol with applications in various chemical syntheses. The

information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) data, compiled and organized for clarity and ease

of use. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Ethyl-2-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available Data not available

Note: Specific experimental ¹H and ¹³C NMR data for 4-Ethyl-2-octanol is not readily available

in public spectral databases. The expected chemical shifts can be predicted based on the

structure and comparison with similar compounds. The proton on the carbon bearing the

hydroxyl group (C2) would be expected to appear in the 3.5-4.0 ppm range. The methyl protons

at C1 would likely be a doublet, and the other alkyl protons would exhibit complex splitting

patterns in the upfield region.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment

~3350 (broad) O-H stretch (alcohol)

~2960-2850 C-H stretch (alkane)

~1465 C-H bend (alkane)

~1100 C-O stretch (secondary alcohol)[1]

Note: The IR spectrum of 4-Ethyl-2-octanol is characterized by a strong, broad absorption

band around 3350 cm⁻¹ indicative of the hydroxyl group's O-H stretch, a feature typical for

alcohols.[2][3][4] The spectrum also displays characteristic C-H stretching and bending

vibrations for the alkyl backbone. The C-O stretching vibration for a secondary alcohol is

expected around 1100 cm⁻¹.[1]
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Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

45 100 [CH₃CHOH]⁺

98 High
[M - C₄H₉O]⁺ or rearrangement

product

57 High [C₄H₉]⁺

Additional data not available Data not available Data not available

Note: The mass spectrum of 4-Ethyl-2-octanol is available in the NIST WebBook.[5][6] The

base peak is observed at m/z 45, corresponding to the alpha-cleavage fragment containing the

hydroxyl group. Other significant peaks at m/z 98 and 57 are also prominent.[7]

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data for a liquid alcohol like 4-Ethyl-2-octanol.

NMR Spectroscopy
Sample Preparation: A sample of 4-Ethyl-2-octanol (approximately 10-20 mg) is dissolved

in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

typically required compared to ¹H NMR.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced

to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 4-Ethyl-2-octanol is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 4-Ethyl-2-octanol in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer via Gas

Chromatography (GC-MS).

Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary

column (e.g., a nonpolar or semi-polar column). The oven temperature is programmed to

ramp up to ensure separation of the analyte from the solvent and any impurities. Helium is

typically used as the carrier gas.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting charged fragments are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each fragment is measured by a detector, generating a mass

spectrum.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Ethyl-2-octanol.
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Caption: General workflow for spectroscopic analysis of 4-Ethyl-2-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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